molecular formula C12H19NO2 B016141 Octyl Maleimide CAS No. 4080-76-6

Octyl Maleimide

Cat. No. B016141
CAS RN: 4080-76-6
M. Wt: 209.28 g/mol
InChI Key: KIKBJYQCJJXCBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Maleimide compounds are typically synthesized through reactions involving maleic anhydride and various amines or nucleophilic substitutions. For example, maleimide-terminated poly(ether ketones) have been synthesized via nucleophilic aromatic substitution, highlighting the versatility of maleimide chemistry in creating high-performance materials with controlled molecular weights and functional end groups (Lyle et al., 1989).

Molecular Structure Analysis

The molecular structure of maleimides plays a crucial role in their reactivity and applications. Electron diffraction studies have provided insights into the bond lengths and angles, indicating a degree of delocalization around the nitrogen atom, which is consistent with the observed reactivity of these compounds (Harsányi et al., 1985).

Chemical Reactions and Properties

Maleimides undergo various chemical reactions, including cycloadditions and cross-coupling reactions, enabling the synthesis of a wide range of derivatives. For instance, unsymmetrical 3,4-disubstituted maleimides have been synthesized via palladium-catalyzed cross-coupling reactions (Bouissane et al., 2009), demonstrating the potential for creating diverse compounds with tailored properties.

Physical Properties Analysis

The physical properties of maleimide derivatives are significantly influenced by their molecular structure. For example, the synthesis and characterization of maleimide copolymers have revealed the impact of fluorinated side chains on the bulk and surface properties, indicating the potential for tailoring material properties through chemical modification (Appelhans et al., 2005).

Scientific Research Applications

Application 1: One-pot thiol–amine bioconjugation to maleimides

  • Methods of Application : By consecutive conjugation of a thiol and an amine to dibromomaleimides, aminothiomaleimides can be generated extremely efficiently. The amine serves to deactivate the electrophilicity of the maleimide, precluding further reactivity and hence generating stable conjugates .
  • Results or Outcomes : This conjugation strategy has been applied to peptides and proteins to generate stabilised trifunctional conjugates. It is proposed that this stabilisation-dual modification strategy could have widespread use in the generation of diverse conjugates .

Application 2: Unfolding Protein-Based Hapten Coupling via Thiol–Maleimide Click Chemistry

  • Summary of the Application : Anti-nicotine vaccines often conjugate nicotine molecules to a carrier protein to make them polymeric and more immunogenic. A novel approach has been reported to conjugate maleimide-modified nicotine hapten with a disulfide bond-reduced carrier protein in an organic solvent .
  • Methods of Application : The protein was unfolded to make the peptide conformation more flexible and expose more conjugation sites. Thiol–maleimide “click” chemistry was utilized to conjugate the disulfide bond-reduced protein and maleimide-modified nicotine due to its availability, fast kinetics, and bio-orthogonality .
  • Results or Outcomes : Various nicotine conjugate vaccines were prepared via this strategy, and their immunology effects were investigated by using MPL and QS-21 as adjuvants. The in vivo study in mice showed that the nicotine–BSA conjugate vaccines induced high anti-nicotine IgG antibody titers, compared with vaccines prepared by using traditional condensation methods .

Application 3: 3,4-Disubstituted Maleimides

  • Summary of the Application : 3,4-Disubstituted maleimides, a category that includes Octyl Maleimide, have been studied for their potential as pharmaceutical agents or reactive dyes .
  • Methods of Application : Various synthetic methods have been explored for the production of 3,4-disubstituted maleimides. These methods have been classified and analyzed for their advantages and drawbacks .
  • Results or Outcomes : While specific outcomes are not detailed in the source, the areas of practical applications have been indicated for several 3,4-disubstituted maleimide derivatives .

properties

IUPAC Name

1-octylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(13)15/h8-9H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKBJYQCJJXCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26714-91-0
Record name 1H-Pyrrole-2,5-dione, 1-octyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26714-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60333583
Record name Octyl Maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl Maleimide

CAS RN

4080-76-6
Record name Octyl Maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of maleic anhydride (54, 5.4 g, 55 mmol) in 150 ml of benzene, a solution of octyl amine (53, 6.46 g, 50 mmol) in 100 ml of benzene was added. The resulting mixture was stirred at 30° C. for an hour and ZnBr2 (12.4 g, 55 mmol) and hexamethyl disilazane (12.1 g, 75 mmol) in 30 ml of benzene were added. The resulting suspension was refluxed for 2 hrs. After cooling to room temperature, the reaction mixture was poured into 200 ml of 0.5 M HCl. The organic layer was separated and the aqueous portion was extracted twice with 150 ml portions of EtOAc. The combined organic layers were washed with saturated aqueous NaHCO3 (2×150 ml), brine (1×150 ml), and dried over Na2SO4. The solution was dried under vacuum to yield an oily product which solidified gradually to yield the cream colored solid product (9.2 g, 88%). 1H NMR (300 MHz, CDCl3): δ 0.87 (t, 3H, J=6 Hz), 1.20-1.40 (m, 10H), 1.50-1.70 (m, 2H), 3.51 (t, 2H, J=6 Hz), 6.69 (s, 2H).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.46 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
12.1 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
12.4 g
Type
catalyst
Reaction Step Four
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
JL Liang, JP Bell, A Mehta - Journal of adhesion science and …, 1993 - Taylor & Francis
… Abstract-The fracture energy required to separate electropolymerized n-octyl maleimide/… was found for separation of the n-octyl maleimide/styrene polymer film from a smooth copper …
K Grundke, S Zschoche, K Pöschel, T Gietzelt… - …, 2001 - ACS Publications
We report bulk and surface properties of maleimide copolymers with two different backbones, poly(propene-alt-N-(n-alkyl)maleimides) (PAlkMI) and poly(styrene-alt-N-(n-alkyl) …
Number of citations: 41 0-pubs-acs-org.brum.beds.ac.uk
H Li, J Li, W Ke, Z Ge - Macromolecular rapid communications, 2015 - Wiley Online Library
… 5 min at ICG concentration of 20 μg mL –1 , followed by purification by dialysis against DMSO and subsequent lyophilization to remove free DOX, ICG, and produced N-octyl maleimide …
HV Tran, MM Haghdoost, S Poulet… - Dalton …, 2022 - pubs.rsc.org
… The high lipophilicity of the N-octyl maleimide and its potential effect on the biological … The reaction of complex 3 with a large excess (30 eq.) of N-octyl maleimide and Np-nitrophenyl …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
KL Mittal - Adhesion Measurement of Films and Coatings …, 2022 - books.google.com
… Abstract—The fracture energy required to separate electropolymerized n-octyl maleimide/… was found for separation of the n-octyl maleimide/styrene polymer film from a smooth cooper …
Number of citations: 2 books.google.com
B Vakili, M Banner - 1979 - portlandpress.com
… Microsomes were incubated with N-ethylmaleimide, N-butylmaleimide or N-octylmaleimide as … 4 ~ lo-’ and 43.8 x lO-’min-’ respectively for N-ethyl-, N-butyl- and N-octyl-maleimide. The …
Number of citations: 1 portlandpress.com
H Jiang, TP Vinod, R Jelinek - Advanced Materials Interfaces, 2014 - Wiley Online Library
… Specifically, we show that the surfactant, octyl-maleimide (OM), spontaneously forms oriented micro-wires at the air/water interface, which constitute a template for deposition of metallic …
AF Uchoa, KT de Oliveira, MS Baptista… - The Journal of …, 2011 - ACS Publications
… maleimides; however, the optimum concentrations of dienophiles were defined as 3 equiv of N-benzylmaleimide or p-nitrophenyl maleimide (8 or 10) and 6 equiv of N-octyl maleimide (9…
Number of citations: 91 0-pubs-acs-org.brum.beds.ac.uk
DM Matías, JS Johnson - The Journal of Organic Chemistry, 2018 - ACS Publications
… required by the ozonolysis reaction, we performed a crossover experiment using N-octyl adduct 3d and N-benzyl maleimide; however, as expected, only N-octyl maleimide adduct 3d …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk
FR Taylor, D Wen, EA Garber, AN Carmillo… - Biochemistry, 2001 - ACS Publications
Post-translational modifications of the developmental signaling protein Sonic hedgehog (Shh) by a long-chain fatty acid at the N-terminus and cholesterol at the C-terminus greatly …
Number of citations: 198 0-pubs-acs-org.brum.beds.ac.uk

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